molecular formula C8H9NO5S B13425039 1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene

1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene

Katalognummer: B13425039
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: YMPAIMKKGNGFRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-2-(methylsulfonyl)anisole is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a methoxy group (-OCH3) attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-Nitro-2-(methylsulfonyl)anisole typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-(methylsulfonyl)anisole using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures . The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-(methylsulfonyl)anisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-2-(methylsulfonyl)anisole can be compared with other similar compounds, such as:

The presence of both the nitro and methylsulfonyl groups in 4-Nitro-2-(methylsulfonyl)anisole makes it unique and versatile for various applications.

Eigenschaften

Molekularformel

C8H9NO5S

Molekulargewicht

231.23 g/mol

IUPAC-Name

1-methoxy-2-methylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3

InChI-Schlüssel

YMPAIMKKGNGFRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.